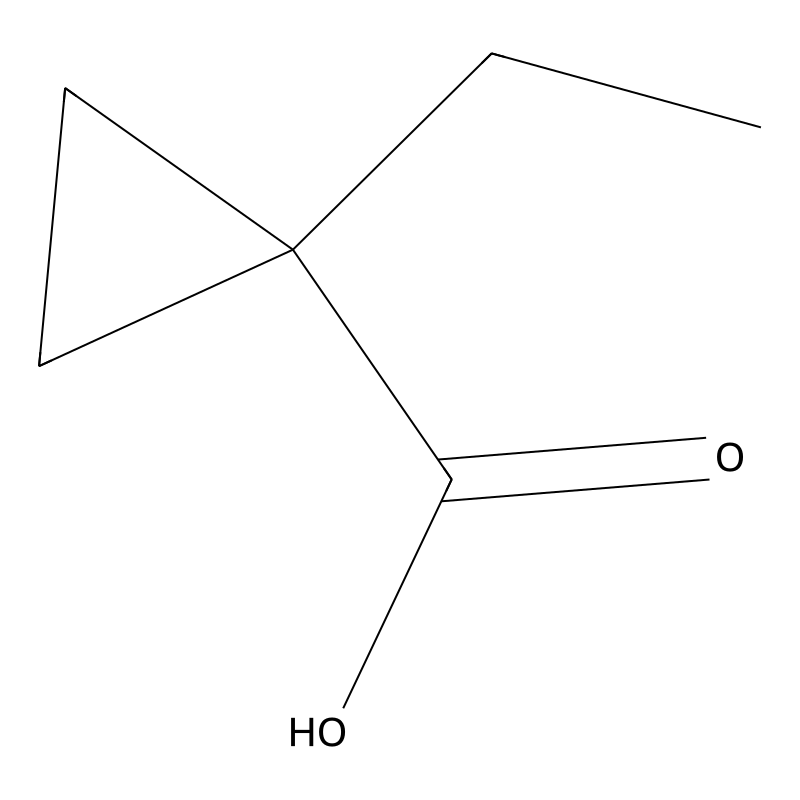1-Ethylcyclopropane-1-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
While resources like PubChem confirm its existence and provide basic details like its chemical formula (C6H10O2) and CAS number (150864-95-2) [], there are no documented research applications readily available.
Potential Applications
Due to the presence of a carboxylic acid group and an ethyl group attached to a cyclopropane ring, 1-Ethylcyclopropane-1-carboxylic acid could potentially hold some promise in various research fields, including:
- Organic synthesis: As a building block for the synthesis of more complex molecules with similar functional groups [].
- Medicinal chemistry: As a starting material for the development of novel drugs or drug candidates, especially considering the diverse range of biological activities exhibited by molecules containing cyclopropane rings [].
- Material science: As a component in the design and development of new functional materials due to the unique properties of cyclopropane rings, such as their potential for influencing rigidity and reactivity [].
1-Ethylcyclopropane-1-carboxylic acid is an organic compound classified as a cyclopropane derivative. Its chemical formula is and it has a molecular weight of approximately 114.15 g/mol. The compound features a cyclopropane ring with an ethyl group and a carboxylic acid functional group attached to the same carbon atom. The IUPAC name for this compound is 1-ethylcyclopropane-1-carboxylic acid, and its CAS number is 150864-95-2 .
The structure can be represented by the SMILES notation: CCC1(C(=O)O)CC1, indicating the arrangement of atoms in the molecule . This compound is notable for its unique ring structure, which contributes to its chemical properties and potential applications.
- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 1-ethylcyclopropane.
- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.
Several methods can be employed to synthesize 1-ethylcyclopropane-1-carboxylic acid:
- Cyclopropanation: Starting from appropriate alkenes, cyclopropanation reactions can be conducted using reagents like diazomethane or Simmons-Smith reagents.
- Carboxylation: Ethylcyclopropane can be subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.
- Functional Group Transformations: Existing cyclopropane derivatives may undergo functionalization to introduce the carboxylic acid group.
These synthetic routes provide flexibility in obtaining the compound for research and industrial applications.
1-Ethylcyclopropane-1-carboxylic acid has potential applications in various fields:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Pharmaceuticals: Due to its structural characteristics, it may be explored for developing new drugs or therapeutic agents.
- Chemical Research: It can be utilized in studies involving cyclopropane chemistry or carboxylic acid reactivity.
The unique structure of this compound allows it to be a valuable intermediate in synthetic chemistry.
Several compounds share structural similarities with 1-ethylcyclopropane-1-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 2-Ethylcyclopropane-1-carboxylic acid | 68850-10-2 | Similar carboxylic acid functionality; different position of ethyl group. |
| (1S,2S)-Cyclopropane-1,2-dicarboxylic acid | 14590-54-6 | Contains two carboxylic acid groups; more complex structure. |
| (1R,2R)-rel-2-Methylcyclopropanecarboxylic acid | 6202-94-4 | Methyl group instead of ethyl; different stereochemistry. |
| [1,1'-Bi(cyclopropane)]-2-carboxylic acid | 89851-39-8 | Contains a bi-cyclopropane structure; distinct properties due to dual rings. |
These comparisons illustrate that while these compounds share certain features, the unique arrangement of functional groups and ring structures in 1-ethylcyclopropane-1-carboxylic acid sets it apart from its analogs, potentially influencing its reactivity and applications in chemical synthesis and drug development.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms

Corrosive








